molecular formula C17H25FN2O2S B2382045 N-(4-(diisopropylamino)but-2-yn-1-yl)-1-(3-fluorophenyl)methanesulfonamide CAS No. 1396564-46-7

N-(4-(diisopropylamino)but-2-yn-1-yl)-1-(3-fluorophenyl)methanesulfonamide

Cat. No.: B2382045
CAS No.: 1396564-46-7
M. Wt: 340.46
InChI Key: BYORFGXVDPMKFO-UHFFFAOYSA-N
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Description

N-(4-(diisopropylamino)but-2-yn-1-yl)-1-(3-fluorophenyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique combination of functional groups, including a diisopropylamino group, a but-2-yn-1-yl chain, a fluorophenyl ring, and a methanesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(diisopropylamino)but-2-yn-1-yl)-1-(3-fluorophenyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the but-2-yn-1-yl intermediate: This step involves the alkylation of a suitable alkyne precursor with a diisopropylamine derivative under basic conditions.

    Introduction of the fluorophenyl group: The intermediate is then subjected to a coupling reaction with a fluorophenyl halide, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

    Sulfonamide formation: Finally, the methanesulfonamide group is introduced through a sulfonylation reaction, typically using methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(diisopropylamino)but-2-yn-1-yl)-1-(3-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the alkyne or amine groups using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane using reagents like hydrogen gas with a palladium catalyst.

    Substitution: The fluorophenyl ring can undergo electrophilic aromatic substitution reactions, introducing new functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, sulfonamide derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may be investigated for its interactions with specific biological targets.

Medicine

Sulfonamides are well-known for their antimicrobial properties. This compound could be explored for its potential as a novel antimicrobial agent, particularly against resistant strains of bacteria.

Industry

In the industrial sector, sulfonamide compounds are used in the production of dyes, agrochemicals, and pharmaceuticals. This compound may find applications in these areas due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(diisopropylamino)but-2-yn-1-yl)-1-(3-fluorophenyl)methanesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This compound may interact with enzymes involved in bacterial cell wall synthesis or other critical biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(diisopropylamino)but-2-yn-1-yl)-1-(3-chlorophenyl)methanesulfonamide: Similar structure with a chlorine atom instead of fluorine.

    N-(4-(diisopropylamino)but-2-yn-1-yl)-1-(3-bromophenyl)methanesulfonamide: Similar structure with a bromine atom instead of fluorine.

    N-(4-(diisopropylamino)but-2-yn-1-yl)-1-(3-methylphenyl)methanesulfonamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-(4-(diisopropylamino)but-2-yn-1-yl)-1-(3-fluorophenyl)methanesulfonamide may confer unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets compared to its analogs with different substituents.

Properties

IUPAC Name

N-[4-[di(propan-2-yl)amino]but-2-ynyl]-1-(3-fluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2S/c1-14(2)20(15(3)4)11-6-5-10-19-23(21,22)13-16-8-7-9-17(18)12-16/h7-9,12,14-15,19H,10-11,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYORFGXVDPMKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNS(=O)(=O)CC1=CC(=CC=C1)F)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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